(1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol
Overview
Description
(1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol is a complex organic compound with a unique spirocyclic structure. This compound features a quinoline moiety and an aminoethoxy group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the quinoline and aminoethoxy groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Quinoline Moiety: This step often involves nucleophilic substitution reactions.
Attachment of the Aminoethoxy Group: This can be done using etherification reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, (1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The quinoline moiety may bind to DNA or proteins, affecting their function. The aminoethoxy group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Spirocyclic Compounds: Molecules with spirocyclic cores.
Uniqueness
What sets (1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol apart is its combination of a spirocyclic core with a quinoline moiety and an aminoethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-9-12-25-19-13-18(24)20(19)7-10-23(11-8-20)14-16-6-5-15-3-1-2-4-17(15)22-16/h1-6,18-19,24H,7-14,21H2/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKCGEKWNHQZAL-MOPGFXCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2OCCN)O)CC3=NC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2OCCN)O)CC3=NC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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